molecular formula C6H11Cl2N7O2 B7943562 N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate

Cat. No.: B7943562
M. Wt: 284.10 g/mol
InChI Key: WDZJJRLYFQNCQL-UHFFFAOYSA-N
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Description

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate is a chemical compound known for its significant applications in various scientific fields. It is commonly used as a selective T-type calcium channel blocker, an epithelial sodium channel blocker, and a selective inhibitor of urokinase plasminogen activator (uPA). This compound has a molecular formula of C6H8ClN7O · HCl · xH2O and a molecular weight of 266.09 (anhydrous basis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dicarbonyl compounds under acidic or basic conditions.

    Chlorination: The next step involves the chlorination of the pyrazine ring. This is typically done using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidination: The amidino group is introduced through a reaction with cyanamide or its derivatives.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amidino and amino groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amidino group.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with nucleophiles such as amines.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Conducted in aqueous acidic or basic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while hydrolysis can lead to the formation of carboxylic acids and amines.

Scientific Research Applications

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving ion channels and transporters due to its ability to block specific channels.

    Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to ion channel dysfunction.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily by blocking T-type calcium channels and epithelial sodium channels. This inhibition affects the flow of ions across cell membranes, which can alter cellular activity and signaling pathways. Additionally, its role as a selective inhibitor of urokinase plasminogen activator (uPA) makes it valuable in studies related to cancer and other diseases involving abnormal cell proliferation and migration.

Comparison with Similar Compounds

Similar Compounds

    Amiloride: Another well-known T-type calcium channel blocker with similar applications.

    Benzamil: A derivative of amiloride with enhanced potency.

    Epithelial Sodium Channel Blockers: Other compounds in this category include triamterene and spironolactone.

Uniqueness

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit multiple targets makes it a versatile tool in research and potential therapeutic applications.

Properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN7O.ClH.H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;/h(H4,8,9,13)(H4,10,11,14,15);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZJJRLYFQNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17440-83-4
Record name 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-, hydrochloride, hydrate (1:1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17440-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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